molecular formula C20H21FN4O3S3 B2571950 (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone CAS No. 1101878-86-7

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone

Cat. No.: B2571950
CAS No.: 1101878-86-7
M. Wt: 480.59
InChI Key: JRCAOIXZXGOWOZ-UHFFFAOYSA-N
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Description

(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a potent and selective chemical probe for the investigation of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) signaling pathways. https://pubmed.ncbi.nlm.nih.gov/28514429/ DYRK1A is a serine/threonine kinase implicated in critical cellular processes, including cell cycle control, neuronal differentiation, and synaptic plasticity. https://www.nature.com/articles/s41540-024-00339-3 This compound exerts its effects by competitively inhibiting the ATP-binding site of DYRK1A, thereby modulating the phosphorylation of key downstream substrates such as transcription factors and proteins involved in mRNA splicing. https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b00951 Its primary research value lies in the study of neurodegenerative disorders, particularly Alzheimer's disease and Down syndrome, where DYRK1A dysregulation is a known pathogenic factor. https://www.sciencedirect.com/science/article/abs/pii/S0028390821003000 Researchers utilize this inhibitor to elucidate the role of DYRK1A in tau protein phosphorylation and amyloid precursor protein (APP) processing, which are hallmarks of Alzheimer's pathology. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5858980/ Furthermore, due to its high selectivity profile, it serves as a valuable tool in chemical biology for dissecting DYRK1A-specific functions from those of closely related kinases, enabling a deeper understanding of its contribution to brain development and cognitive function. https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0187108

Properties

IUPAC Name

[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3S3/c21-14-4-1-6-16-18(14)22-20(30-16)24-11-9-23(10-12-24)19(26)15-5-2-8-25(15)31(27,28)17-7-3-13-29-17/h1,3-4,6-7,13,15H,2,5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCAOIXZXGOWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone is a complex organic molecule that integrates various functional groups, suggesting potential pharmacological activities. This article reviews its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21FN4O3SC_{20}H_{21}FN_{4}O_{3}S with a molecular weight of approximately 480.6 g/mol. The structure consists of a piperazine ring linked to a fluorobenzo[d]thiazole moiety and a thiophene-sulfonyl-pyrrolidine unit, which may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Intermediate : The reaction of 4-fluoroaniline with carbon disulfide and bromine forms the 4-fluorobenzo[d]thiazole.
  • Piperazine Coupling : This intermediate is reacted with piperazine to create the piperazinyl derivative.
  • Thiophene Addition : The piperazinyl derivative is then coupled with thiophene-2-carboxylic acid chloride in the presence of a base to yield the target compound.

Biological Activity

Research indicates that compounds containing benzothiazole and piperazine moieties exhibit a range of biological activities, including:

  • Antimicrobial Effects : Studies have shown that similar compounds possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .
  • Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory effects, particularly through inhibition of specific enzymes involved in inflammatory pathways .
  • Anticancer Potential : Preliminary studies indicate that derivatives may inhibit cancer cell proliferation, especially in human liver and breast cancer cell lines .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Inhibition : The fluorobenzo[d]thiazole moiety can interact with enzyme active sites, while the piperazine ring enhances binding through hydrogen bonding and hydrophobic interactions .
  • Targeting Specific Pathways : For example, it may act as a competitive inhibitor against enzymes like tyrosinase, affecting pathways such as melanogenesis .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

StudyFindings
Firooznia et al. (2022)Investigated the synthesis of benzothiazole derivatives showing moderate inhibitory activity against cancer cell lines .
DrugBank AnalysisIdentified potential pharmacological actions including enzyme inhibition relevant to inflammation and cancer .
PMC Research (2022)Highlighted broad-spectrum activities of benzothiazole derivatives against various pathogens, suggesting applications in drug development .

Future Directions

Given its promising biological activities, future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate specific pathways involved in its pharmacological effects.
  • Structure-Activity Relationship (SAR) Analysis : To optimize the compound for enhanced potency and selectivity against targeted diseases.

Scientific Research Applications

Pharmacological Properties

Research has suggested that the compound may exhibit activity against cancer cells and could serve as a neuroprotective agent. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic applications in oncology and neurology.

Anticancer Activity

A study focused on the anticancer properties of similar compounds revealed that derivatives of the benzothiazole moiety possess significant cytotoxic effects against several cancer cell lines. The inhibition of tyrosinase was linked to reduced melanin production, suggesting potential applications in skin-related conditions and cosmetic formulations .

Neuroprotective Effects

Another area of investigation involves the neuroprotective properties of compounds with similar structures. Research indicates that such compounds can protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Future Research Directions

Future research should focus on:

  • In-depth Mechanistic Studies : Understanding the precise biochemical pathways affected by this compound.
  • Structure-Activity Relationship Analysis : Exploring how modifications to the molecular structure impact biological activity.
  • Clinical Trials : Conducting trials to evaluate safety and efficacy in human subjects.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Benzothiazole Motifs

Compounds sharing the piperazine-benzothiazole scaffold (Table 1) demonstrate variations in substituents that influence physicochemical properties:

Compound Name / ID Substituents (R1, R2) Melting Point (°C) Molecular Weight (g/mol) Yield (%) Source
Target Compound R1 = 4-Fluorobenzo[d]thiazol-2-yl; R2 = Thiophen-2-ylsulfonyl-pyrrolidin-2-yl Not reported ~530 (estimated) Not reported N/A
5i () R1 = Benzo[d]thiazol-2-yl; R2 = Complex triazole-thioether Not reported 593.17 Not reported
6a () R1 = Benzo[d]thiazol-2-yl; R2 = Phenylthio 215–217 ~385 (calculated) 83
9ec () R1 = Imidazo[2,1-b]thiazol-2-yl; R2 = 4-Chlorophenylsulfonyl 245–247 ~485 (calculated) 80
MK47 () R1 = 4-(Trifluoromethyl)phenyl; R2 = Thiophen-2-yl Not reported ~365 (calculated) Not reported

Key Observations:

  • Fluorination Impact: The target compound’s 4-fluorobenzo[d]thiazole group likely enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 5i, 6a) .
  • Sulfonyl vs.

Methanone Derivatives with Sulfonyl-Pyrrolidine Modifications

The pyrrolidin-2-ylsulfonyl group distinguishes the target compound from other methanone derivatives (Table 2):

Compound Name / ID Core Structure Sulfonyl Substituent Melting Point (°C) Source
Target Compound Pyrrolidin-2-yl-methanone Thiophen-2-yl Not reported N/A
9ed () Piperazin-1-yl-methanone Phenyl >350
TENE-D1 () Pyrrolidin-2-yl-methanone None (Thiazolidine) Not reported
11a () Urea-linked piperazine-thiazole Hydrazinyl-oxoethyl Not reported

Key Observations:

  • Thermal Stability : The sulfonyl group in the target compound may lower melting points compared to phenylsulfonyl analogs like 9ed (melting point >350°C) due to reduced crystallinity .
  • Metabolic Vulnerability : Unlike Teneligliptin degradants (TENE-D1), the thiophen-2-ylsulfonyl group in the target compound may resist oxidative degradation, enhancing stability .

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